Nieminen T, Lehtimaki T, Maenpaa J, Ropo A, Uusitalo H, Kahonen M: Ophthalmic timolol: plasma concentration and systemic cardiopulmonary effects. Scand J Clin Lab Invest. 2007;67(2):237-45. doi: 10.1080/00365510601034736. [PMID:17366003]
Dunn FG, Frohlich ED: Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent. Pharmacotherapy. 1981 Nov-Dec;1(3):188-200. [PMID:6765488]
Obel AO: A comparison of timolol plus hydrochlorothiazide plus amiloride and methyldopa in essential hypertension in Black Africans. Trop Geogr Med. 1983 Sep;35(3):285-91. [PMID:6649055]
Watanabe K, Chiou GC: Action mechanism of timolol to lower the intraocular pressure in rabbits. Ophthalmic Res. 1983;15(3):160-7. doi: 10.1159/000265251. [PMID:6314218]
Maenpaa J, Pelkonen O: Cardiac safety of ophthalmic timolol. Expert Opin Drug Saf. 2016 Nov;15(11):1549-1561. doi: 10.1080/14740338.2016.1225718. Epub 2016 Aug 31. [PMID:27534869]
Laverty R: Catecholamines: role in health and disease. Drugs. 1978 Nov;16(5):418-40. doi: 10.2165/00003495-197816050-00003. [PMID:363400]
Leier CV, Baker ND, Weber PA: Cardiovascular effects of ophthalmic timolol. Ann Intern Med. 1986 Feb;104(2):197-9. doi: 10.7326/0003-4819-104-2-197. [PMID:3946944]
Valvo E, Gammaro L, Tessitore N, Fabris A, Ortalda V, Bedogna V, Maschio G: Effects of timolol on blood pressure, systemic hemodynamics, plasma renin activity, and glomerular filtration rate in patients with essential hypertension. Int J Clin Pharmacol Ther Toxicol. 1984 Mar;22(3):156-61. [PMID:6370874]
Migliazzo CV, Hagan JC 3rd: Beta blocker eye drops for treatment of acute migraine. Mo Med. 2014 Jul-Aug;111(4):283-8. [PMID:25211851]
Korte JM, Kaila T, Saari KM: Systemic bioavailability and cardiopulmonary effects of 0.5% timolol eyedrops. Graefes Arch Clin Exp Ophthalmol. 2002 Jun;240(6):430-5. doi: 10.1007/s00417-002-0462-2. Epub 2002 Apr 26. [PMID:12107508]
El-Rashidy R: Estimation of the systemic bioavailability of timolol in man. Biopharm Drug Dispos. 1981 Apr-Jun;2(2):197-202. [PMID:7248483]
Volotinen M, Turpeinen M, Tolonen A, Uusitalo J, Maenpaa J, Pelkonen O: Timolol metabolism in human liver microsomes is mediated principally by CYP2D6. Drug Metab Dispos. 2007 Jul;35(7):1135-41. doi: 10.1124/dmd.106.012906. Epub 2007 Apr 12. [PMID:17431033]
Ishizaki T, Tawara K, Oyama Y, Nakaya H: Clinical pharmacologic observations on timolol. I. Disposition and effect in relation to plasma level in normal individuals. J Clin Pharmacol. 1978 Nov-Dec;18(11-12):511-8. [PMID:721948]
Mantyla R, Mannisto P, Nykanen S, Koponen A, Lamminsivu U: Pharmacokinetic interactions of timolol with vasodilating drugs, food and phenobarbitone in healthy human volunteers. Eur J Clin Pharmacol. 1983;24(2):227-30. [PMID:6840172]
Volotinen M, Hakkola J, Pelkonen O, Vapaatalo H, Maenpaa J: Metabolism of ophthalmic timolol: new aspects of an old drug. Basic Clin Pharmacol Toxicol. 2011 May;108(5):297-303. doi: 10.1111/j.1742-7843.2011.00694.x. [PMID:21385322]
Timolol FDA Label (Ophthalmic)
Timolol maleate tablet
Monograph, GD-LATANOPROST/TIMOLOL
CV Pharmacology
Approval information, FDA
FDA summary review
Link
MedSafe NZ, Timolol